molecular formula C13H12N4O2S B2488307 N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-85-6

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2488307
CAS RN: 1021119-85-6
M. Wt: 288.33
InChI Key: PUEJSYTYJYXZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide belongs to a class of compounds that are of significant interest due to their diverse chemical and biological properties. These compounds often exhibit unique structural characteristics and have potential applications in various fields including medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of such compounds involves multi-step chemical processes, often starting from simple precursors. For example, a study described the synthesis of related triazolopyridazine derivatives, which involved the replacement of certain functional groups to achieve the desired molecular structure (Ilić et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple rings and functional groups. For instance, a study detailed the crystal structure of a related benzamide derivative, providing insights into the molecular geometry and intermolecular interactions (Kumar et al., 2016).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to the formation of new derivatives with distinct properties. For example, a study on similar pyridazinone derivatives reported their ability to undergo reactions like intramolecular cyclization and hydrolysis, which significantly alter their chemical properties (Koza et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement. Research on related compounds has shown that these physical properties can vary widely depending on the specific molecular structure and substituents (Kumar et al., 2016).

Scientific Research Applications

Cardiotonic Activities

Studies have shown that derivatives of 3(2H)-pyridazinone, which share a similar structure to N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide, exhibit cardiotonic effects. These effects were demonstrated through compounds like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide and others, compared to another derivative, levosimendan. The study highlights the potential of these compounds in cardiotonic activities and their structure-activity relationships (Wang et al., 2008).

Synthesis of Fused 1,2,4-Triazoles

The reaction of N-acylglycines with heteroarylhydrazines, leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, has been investigated. This study provides insights into the use of aminomethyl substituted heterocyclic compounds in heterocyclic synthesis, which is relevant to the chemical structure (Music & Verček, 2005).

Inhibition of Aminopeptidase N

Research has identified compounds structurally related to N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide as potent inhibitors of aminopeptidase N (APN/CD13), a significant target for anti-cancer therapies. Such inhibitors have shown potent activity in vitro, suggesting their potential in cancer treatment (Lee et al., 2020).

Melanoma Cytotoxicity

Benzamide derivatives, including those similar in structure to the compound of interest, have been explored for their melanoma cytotoxicity. These studies focus on the potential of these compounds in targeted drug delivery for melanoma therapy, indicating their therapeutic potential in cancer treatment (Wolf et al., 2004).

Safety and Hazards

The safety and hazards of similar compounds to “N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide” have been studied. These compounds are not intended for human or veterinary use and are for research use only.

Future Directions

The future directions of similar compounds to “N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide” have been discussed . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . These compounds showed promising results and could be further developed as anticancer agents .

properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c14-10(18)8-20-12-7-6-11(16-17-12)15-13(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJSYTYJYXZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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